molecular formula C11H12INO B1292008 1-(4-Iodophenyl)piperidin-2-one CAS No. 385425-15-0

1-(4-Iodophenyl)piperidin-2-one

Cat. No. B1292008
M. Wt: 301.12 g/mol
InChI Key: OYDSTJMVOOOYDW-UHFFFAOYSA-N
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Patent
US07153960B2

Procedure details

A solution of 1-(4-methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (50, 2.0 g, 6.4 mmol), 1-(4-iodo-phenyl)-piperidin-2-one (60, 2.5 g, 8.3 mmol, 1.3 equiv), and K2CO3 (325 mesh powder, 1.8 g, 12.8 mmol, 2.0 equiv) in DMSO (35 mL) was degassed three times under a steady nitrogen stream before being treated with CuI (244 mg, 1.3 mmol, 20% equiv) and 8-hydroxyquinoline (189 mg, 1.3 mmol, 20% equiv) under N2. The resulting reaction mixture was subsequently degassed three times again before being warmed up to 125° C. for 10 h. When HPLC showed the coupling reaction was complete, the reaction mixture was cooled down to 5–10° C. before being treated with 14% NH4OH aqueous solution (30 mL) and ethyl acetate (30 mL) at 5–10° C. with good stirring. The mixture was stirred for an additional 1 h at 5–10° C. The mixture was filtered through a Celite® bed and the Celite® bed was washed with water (2×10 mL). The two layers of the filtrates were separated, and the aqueous layer was acidified by 1 N aqueous HCl solution to pH=4. The mixture was subsequently stirred at 5–10° C. for an additional 1 h. The solids were collected by filtration, washed with water (2×5 mL), and dried in vacuo at 40–45° C. for 12 h to afford the crude desired 1-(4-methoxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (61, 2.0 g, 2.95 g theoretical, 68%), which was found to be pure enough to do the following reaction without further purification. For 61, CIMS m/z 461 (M++H, C25H24N4O5).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Name
Quantity
244 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][NH:11][C:10](=[O:15])[C:9]=2[N:8]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:7]=1)=[O:5])C.I[C:25]1[CH:30]=[CH:29][C:28]([N:31]2[CH2:36][CH2:35][CH2:34][CH2:33][C:32]2=[O:37])=[CH:27][CH:26]=1.C([O-])([O-])=O.[K+].[K+].OC1C=CC=C2C=1N=CC=C2.[NH4+].[OH-]>CS(C)=O.[Cu]I.C(OCC)(=O)C>[CH3:23][O:22][C:19]1[CH:18]=[CH:17][C:16]([N:8]2[C:9]3[C:10](=[O:15])[N:11]([C:25]4[CH:30]=[CH:29][C:28]([N:31]5[CH2:36][CH2:35][CH2:34][CH2:33][C:32]5=[O:37])=[CH:27][CH:26]=4)[CH2:12][CH2:13][C:14]=3[C:6]([C:4]([OH:3])=[O:5])=[N:7]2)=[CH:21][CH:20]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C=2C(NCCC21)=O)C2=CC=C(C=C2)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N1C(CCCC1)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
189 mg
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
244 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 1 h at 5–10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was subsequently degassed three times again
CUSTOM
Type
CUSTOM
Details
the coupling reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to 5–10° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite® bed
WASH
Type
WASH
Details
the Celite® bed was washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The two layers of the filtrates were separated
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at 5–10° C. for an additional 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40–45° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=C(C2=C1C(N(CC2)C2=CC=C(C=C2)N2C(CCCC2)=O)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.